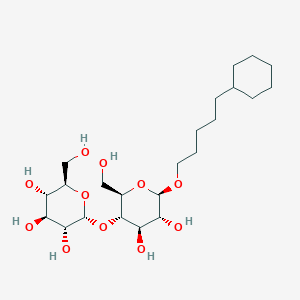

CYMAL-5

説明

Cyclohexyl-pentyl-maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. It is widely used in protein purification, structural biology studies, and other research involving membrane proteins .

準備方法

合成経路と反応条件: シクロヘキシルペンチルマルトシドの合成には、シクロヘキシルアルコールとペンチルブロミドの反応によるシクロヘキシルペンチルエーテルの形成が含まれます。この中間体を、酸性条件下でマルトースと反応させると、シクロヘキシルペンチルマルトシドが生成されます。反応条件は、通常、強酸触媒と高温を使用し、グリコシド結合の形成を促進します。

工業生産方法: 工業現場では、シクロヘキシルペンチルマルトシドの生産は、連続フローリアクターを使用してスケールアップされ、製品品質と収率の一貫性を確保しています。 このプロセスには、ラボ合成と同じ基本的な手順が含まれていますが、大規模生産用に最適化されており、反応制御と精製手順が強化され、不純物が除去されています .

化学反応の分析

反応の種類: シクロヘキシルペンチルマルトシドは、グリコシド結合の存在により、主に置換反応を起こします。酸化反応と還元反応にも参加できますが、これらはそれほど一般的ではありません。

一般的な試薬と条件:

置換反応: 通常、塩基性条件下で、水酸化物イオンやアミンなどの求核剤が関与します。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して実行できます。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が関与します。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、シクロヘキシルペンチルマルトシドのさまざまなアルキル化誘導体が生成される可能性があり、酸化反応ではカルボン酸またはアルデヒドが生成される可能性があります .

4. 科学研究への応用

シクロヘキシルペンチルマルトシドは、その独自の特性により、科学研究で広く使用されています。

化学: 可溶性と反応速度を高めるために、さまざまな化学反応において界面活性剤として使用されます。

生物学: 膜タンパク質の可溶化と安定化に使用され、溶液中のタンパク質の抽出と研究を容易にします.

医学: 疎水性薬物のバイオアベイラビリティを向上させるために、薬物製剤および送達システムで使用されます。

科学的研究の応用

Protein Solubilization and Stabilization

CYMAL-5 is primarily employed for the solubilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. The detergent helps maintain the structural integrity and functionality of these proteins in aqueous environments.

- Case Study: Cytochrome P450 2B4

Research demonstrated that this compound binds to a peripheral pocket adjacent to the active site of cytochrome P450 2B4, facilitating crystallization and revealing conformational dynamics through X-ray crystallography and deuterium-exchange mass spectrometry. This binding was shown to enhance the stability of the protein structure compared to other detergents like hexaethylene glycol monooctyl ether (C8E6) .

Crystallization of Membrane Proteins

The ability of this compound to promote the crystallization of membrane proteins is crucial for structural determination via X-ray diffraction.

- Experimental Findings

In a comparative study, crystals of CYP2B4 were obtained using this compound, yielding high-quality data that allowed for detailed analysis of protein conformation and interactions with substrates . The presence of this compound was associated with improved crystal quality and resolution compared to other detergents, underscoring its effectiveness in membrane protein crystallization.

Biophysical Characterization

This compound is utilized in various biophysical techniques to characterize membrane proteins' structural and functional properties.

- Hydrogen-Deuterium Exchange Mass Spectrometry

This technique was employed to investigate the conformational changes in CYP2B4 upon detergent binding. Results indicated that this compound significantly increased the hydrogen/deuterium exchange rate across flexible regions of the protein, providing insights into the dynamics and stability imparted by the detergent .

Characterization of Protein Complexes

This compound is also pivotal in studying protein complexes, particularly G-protein coupled receptors (GPCRs), which are critical drug targets.

- Case Study: Visual GPCRs

In research involving visual GPCR-mini G protein complexes, this compound was used to solubilize and stabilize these complexes for structural analysis. The detergent's ability to maintain functional conformations was essential for successful crystallization and subsequent structural determination .

Applications in Drug Discovery

The use of this compound extends into pharmacological studies, where it aids in characterizing drug interactions with membrane proteins.

- Pharmacological Characterization

In studies assessing the pharmacological profiles of various compounds, including variants of brain-derived neurotrophic factor (BDNF), this compound facilitated the solubilization and functional assessment of target proteins in vitro. This application is crucial for understanding drug efficacy and mechanism of action .

作用機序

シクロヘキシルペンチルマルトシドは、膜タンパク質の疎水性領域と相互作用することで作用し、脂質二重層を破壊してタンパク質を可溶化します。この相互作用は、脂質二重層に挿入される疎水性シクロヘキシルとペンチル鎖、および水性環境と相互作用する親水性マルトース部分によって促進されます。 膜タンパク質の天然のコンフォメーションと活性を維持する能力により、構造生物学研究において貴重なツールとなっています .

6. 類似の化合物との比較

シクロヘキシルペンチルマルトシドは、マルトース部分に結合したシクロヘキシルとペンチルのアルキル鎖の特定の組み合わせにより独自です。この組み合わせにより、シクロヘキシルヘキシルマルトシドなどの他の類似の化合物と比較して、疎水性と可溶化特性が向上します。

シクロヘキシルヘキシルマルトシド: アルキル鎖が長く、可溶化効率と膜タンパク質との相互作用に影響を与える可能性があります.

シクロヘキシルヘプチルマルトシド: さらに長いアルキル鎖で、疎水性がさらに高くなり、可溶化特性が変化する可能性があります.

デシルマルトシド: 異なる可溶化特性と臨界ミセル濃度を持つ、直鎖状のアナログです.

類似化合物との比較

Cyclohexyl-pentyl-maltoside is unique due to its specific combination of cyclohexyl and pentyl alkyl chains attached to the maltose moiety. This combination enhances its hydrophobicity and solubilization properties compared to other similar compounds such as:

Cyclohexyl-hexyl-maltoside: Has a longer alkyl chain, which can affect its solubilization efficiency and interactions with membrane proteins.

Cyclohexyl-heptyl-maltoside: Even longer alkyl chain, further increasing hydrophobicity and potentially altering its solubilization properties.

Decyl maltoside: A linear chain analog with different solubilization properties and critical micelle concentration.

生物活性

CYMAL-5, a non-ionic detergent, is widely utilized in membrane protein research due to its unique properties that facilitate the solubilization and stabilization of membrane proteins. Its chemical structure features a cyclohexyl aliphatic tail, which contributes to its effectiveness in disrupting lipid bilayers while maintaining protein functionality. This article delves into the biological activity of this compound, highlighting its applications, case studies, and significant research findings.

- Chemical Structure : this compound is classified as a maltoside detergent with a high critical micelle concentration (CMC) of approximately 0.12 mM, making it effective for solubilizing proteins without excessive aggregation .

- Functionality : It is particularly beneficial for gel-based membrane proteomics and is known to stabilize proteins in their functional forms during purification processes .

This compound interacts with membrane proteins by forming micelles that encapsulate hydrophobic regions, thus preventing aggregation and denaturation. This property is crucial for studying the structure-function relationships of membrane proteins, particularly those involved in critical biological processes.

Case Studies and Research Findings

-

Detergent Binding Effects on Cytochrome P450 2B4 :

- A study demonstrated that this compound significantly alters the hydrogen/deuterium exchange rates in cytochrome P450 2B4, indicating less protection from conformational dynamics compared to other detergents like C8E6. The binding of this compound was shown to stabilize specific protein conformations essential for enzymatic activity .

- Structural analysis revealed that this compound binding resulted in a closed conformation of the enzyme, which is critical for its catalytic function .

- SDS-PAGE Analysis :

- Pharmacological Characterization :

Comparative Data on Detergents

| Property | This compound | C8E6 |

|---|---|---|

| CMC (mM) | ~0.12 | ~0.02 |

| Protein Stability | High | Moderate |

| Micelle Formation | Yes | Yes |

| Application | Membrane Proteins | General Use |

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416123 | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250692-65-0 | |

| Record name | Cyclohexyl-pentyl-maltoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。